(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide
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Overview
Description
(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a pyridine ring substituted with a methyl group. Its stereochemistry is defined by the (3R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a methyl substituent at the 4-position. This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Amino Group: The next step involves the introduction of the amino group at the 3-position of the pyridine ring. This can be done through nucleophilic substitution reactions.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through amidation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(4-chloropyridin-3-yl)propanamide
- (3R)-3-amino-3-(4-ethylpyridin-3-yl)propanamide
- (3R)-3-amino-3-(4-fluoropyridin-3-yl)propanamide
Uniqueness
(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide is unique due to its specific substitution pattern and stereochemistry. The presence of the methyl group at the 4-position of the pyridine ring and the (3R) configuration contribute to its distinct chemical and biological properties.
Biological Activity
(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide is a chiral organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features:
- Molecular Formula : C8H12N2
- Molecular Weight : 179.22 g/mol
- Functional Groups : An amino group, a propanamide moiety, and a 4-methylpyridine ring.
This unique configuration plays a crucial role in its biological interactions, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate their activity through:
- Enzyme Inhibition : It may inhibit key enzymes involved in various biochemical pathways, which could be beneficial in therapeutic contexts, such as cancer treatment.
- Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially influencing signaling pathways critical for cellular function and disease progression.
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. This suggests potential applications in treating diseases where enzyme dysregulation is a factor. For instance, it has been studied for its ability to inhibit Bruton's tyrosine kinase (BTK), which is significant in B cell malignancies .
2. Cytotoxicity
In vitro studies have demonstrated that the compound can exhibit cytotoxic effects against various cancer cell lines. For example, it has shown selective cytotoxicity towards human melanoma cell lines (A375) with an IC50 value of approximately 5.7 μM . These findings highlight its potential as an anticancer agent.
Case Study 1: BTK Inhibition
A study evaluated the BTK inhibitory activity of several compounds, including derivatives of this compound. Results indicated that compounds with similar structures exhibited potent inhibitory effects on BTK activation in TMD8 B cell lymphoma cells, leading to inhibited cell growth and induced apoptosis .
Case Study 2: Interaction with Cancer Cell Lines
Another investigation focused on the compound's interaction with human cancer cell lines. The results showed that this compound effectively inhibited proliferation in various cancer types, suggesting its role as a potential therapeutic agent .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into the unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Amino-3-(pyridin-4-yl)propanamide | Lacks methyl group on pyridine | Different reactivity; lower efficacy |
3-Amino-3-(3-methylpyridin-4-yl)propanamide | Methyl group in different position | Alters interaction dynamics; moderate activity |
This compound | Specific methyl positioning enhances efficacy | Potent enzyme inhibition; high cytotoxicity |
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-2-3-12-5-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m1/s1 |
InChI Key |
UPONQTNOCKCEBU-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=NC=C1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(C=NC=C1)C(CC(=O)N)N |
Origin of Product |
United States |
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